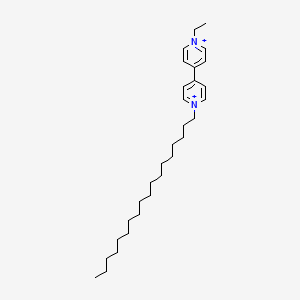
1-Ethyl-1'-octadecyl-4,4'-bipyridin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-1’-octadecyl-4,4’-bipyridin-1-ium is a quaternary ammonium compound derived from bipyridine. Bipyridine derivatives are known for their electrochemical properties and are widely used in various fields, including supramolecular chemistry and materials science. The unique structure of 1-Ethyl-1’-octadecyl-4,4’-bipyridin-1-ium, with its long alkyl chain, makes it particularly interesting for applications in surfactants and ionic liquids.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1’-octadecyl-4,4’-bipyridin-1-ium typically involves the quaternization of 4,4’-bipyridine with ethyl and octadecyl halides. The reaction is carried out in a polar solvent such as ethanol or acetonitrile, under reflux conditions. The process can be summarized as follows:
- Dissolve 4,4’-bipyridine in ethanol.
- Add ethyl halide (e.g., ethyl bromide) and octadecyl halide (e.g., octadecyl bromide) to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and precipitate the product by adding a non-polar solvent such as diethyl ether.
- Filter and purify the product by recrystallization.
Industrial Production Methods: Industrial production of 1-Ethyl-1’-octadecyl-4,4’-bipyridin-1-ium follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.
化学反応の分析
Types of Reactions: 1-Ethyl-1’-octadecyl-4,4’-bipyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the bipyridinium ion to its corresponding bipyridine.
Substitution: The long alkyl chain allows for substitution reactions, where the alkyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: N-oxides of 1-Ethyl-1’-octadecyl-4,4’-bipyridin-1-ium.
Reduction: 4,4’-bipyridine and its derivatives.
Substitution: Various alkylated or functionalized bipyridinium compounds.
科学的研究の応用
1-Ethyl-1’-octadecyl-4,4’-bipyridin-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex supramolecular structures and coordination compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its surfactant properties.
Medicine: Explored for drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the formulation of ionic liquids, which are used as solvents and catalysts in various industrial processes.
作用機序
The mechanism of action of 1-Ethyl-1’-octadecyl-4,4’-bipyridin-1-ium is primarily based on its ability to interact with biological membranes and proteins. The long alkyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the bipyridinium core can interact with nucleic acids and proteins, affecting their function and stability.
類似化合物との比較
1,1’-Dioctadecyl-4,4’-bipyridinium: Similar structure but with two long alkyl chains, making it more hydrophobic.
1-Ethyl-4,4’-bipyridinium: Lacks the long octadecyl chain, resulting in different solubility and interaction properties.
4,4’-Bipyridine: The parent compound, without any alkyl substitutions, used widely in coordination chemistry.
Uniqueness: 1-Ethyl-1’-octadecyl-4,4’-bipyridin-1-ium stands out due to its unique combination of a long hydrophobic alkyl chain and a bipyridinium core. This dual functionality allows it to act as both a surfactant and an electroactive material, making it versatile for various applications.
特性
CAS番号 |
114094-52-9 |
|---|---|
分子式 |
C30H50N2+2 |
分子量 |
438.7 g/mol |
IUPAC名 |
1-ethyl-4-(1-octadecylpyridin-1-ium-4-yl)pyridin-1-ium |
InChI |
InChI=1S/C30H50N2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-32-27-22-30(23-28-32)29-20-25-31(4-2)26-21-29/h20-23,25-28H,3-19,24H2,1-2H3/q+2 |
InChIキー |
GVMIJWVMCLMVSI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


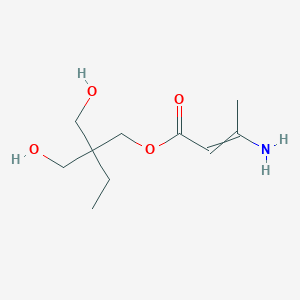

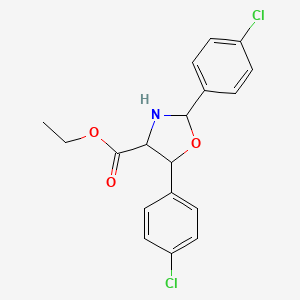

![5-{[(Pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14313287.png)
![Pyridinium, 1-(2-hydroxyethyl)-4-[2-(1-naphthalenyl)ethenyl]-](/img/structure/B14313290.png)
![3,3'-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine]](/img/structure/B14313293.png)

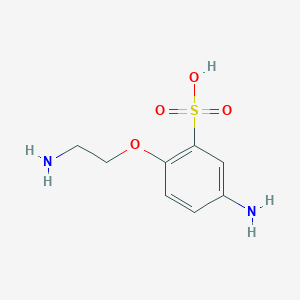
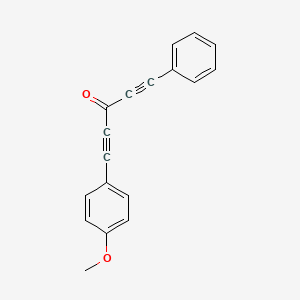
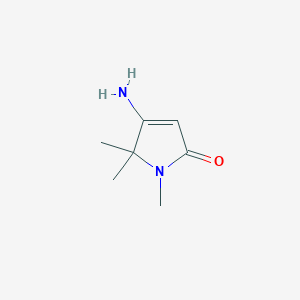
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(methylthio)phenylmethylene]-](/img/structure/B14313318.png)
![7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14313327.png)

